4-Chloro-2-methoxy-5-methylpyridine

Vue d'ensemble

Description

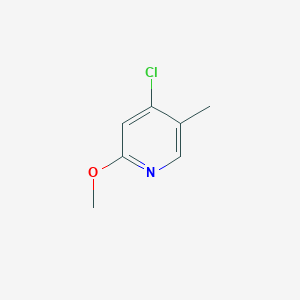

4-Chloro-2-methoxy-5-methylpyridine is an organic compound with the molecular formula C7H8ClNO It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 5-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methoxy-5-methylpyridine typically involves the chlorination of 2-methoxy-5-methylpyridine. One common method is the reaction of 2-methoxy-5-methylpyridine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, which is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-2-methoxy-5-methylpyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

Oxidation: Products include aldehydes, ketones, or carboxylic acids.

Reduction: Products include dechlorinated pyridines or reduced pyridine derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

4-Chloro-2-methoxy-5-methylpyridine serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the production of various pharmaceuticals and agrochemicals, enhancing the efficiency of chemical reactions due to its unique structural properties. For instance, it can be involved in the synthesis of pyridinylimidazole-type compounds, which have shown potential as therapeutic agents .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Formation of pyridinylimidazoles | 29.4 |

| Halogenation | Introduction of halogen substituents for enhanced reactivity | Variable |

| Coupling Reactions | Synthesis of complex heterocycles | High |

Biological Activities

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anti-inflammatory effects. Studies have explored its efficacy against various pathogens, suggesting that it could be developed into therapeutic agents for treating infections and inflammatory diseases.

Case Study: Antimicrobial Activity

In a study examining the antimicrobial properties of various pyridine derivatives, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action was attributed to its ability to disrupt bacterial cell wall synthesis, making it a candidate for further development in antimicrobial therapies.

Pharmaceutical Development

Building Block for Drug Design

The compound is increasingly recognized as a building block for drug development. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets. For example, modifications involving the chloro and methoxy groups have shown to improve interactions with target proteins, leading to increased efficacy in drug formulations3 .

Table 2: Drug Development Applications

| Application Area | Description |

|---|---|

| Anticancer Drugs | Used in the synthesis of inhibitors targeting cancer cells |

| Anti-inflammatory Agents | Developed into compounds aimed at reducing inflammation |

| Antimicrobial Formulations | Explored as a base for new antibiotics |

Industrial Applications

Production of Specialty Chemicals

In addition to its roles in pharmaceuticals, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for the synthesis of functional materials used in various industrial applications.

Safety Considerations

While exploring the applications of this compound, it is crucial to consider safety and handling protocols. The compound is classified as an acute toxicant (Acute Tox. 4 Oral) according to OSHA standards, necessitating careful management during laboratory and industrial use .

Mécanisme D'action

The mechanism of action of 4-Chloro-2-methoxy-5-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and methoxy groups can influence its binding affinity and specificity towards these targets, affecting various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Chloro-3-methoxy-2-methylpyridine

- 2-Chloro-5-methylpyridine

- 2-Chloro-4-amino-5-methylpyridine

Uniqueness

4-Chloro-2-methoxy-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties

Activité Biologique

4-Chloro-2-methoxy-5-methylpyridine (C7H8ClNO) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant studies, and comparative data.

Chemical Structure and Properties

The compound is characterized by:

- A chlorine atom at the 4-position

- A methoxy group at the 2-position

- A methyl group at the 5-position

These substituents significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the chlorine and methoxy groups enhances its binding affinity towards enzymes and receptors, potentially modulating their activity.

Potential Mechanisms Include:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, leading to derivatives with altered biological properties.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, it has been shown to inhibit the proliferation of specific cancer cell lines in a dose-dependent manner .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

-

Antimicrobial Efficacy :

- A study tested the compound against Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both organisms.

- Anticancer Activity :

- Mechanistic Insights :

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 5-Acetyl-6-methoxynicotinonitrile | Antimicrobial, anticancer | Contains an acetyl group enhancing reactivity |

| 4-Chloro-6-methoxynicotinonitrile | Limited activity | Different positioning of chlorine affects binding |

| 2-Methoxy-5-methylpyridine | Moderate antimicrobial | Lacks chlorine, reducing potency |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 4-Chloro-2-methoxy-5-methylpyridine, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : A key synthetic approach involves chlorination of precursor pyridine derivatives using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) under controlled temperatures (70–90°C). For example, chlorination of 6-oxo-5-pyridinecarbonitrile analogs with POCl₂ yielded chloro-substituted intermediates . Optimization requires monitoring reaction time (6–12 hours) and solvent selection (e.g., dichloromethane or toluene). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) improves yield and purity. Parallel routes may involve bromination or tosyloxylation followed by cyclization, as seen in analogous imidazopyridine syntheses .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR : ¹H NMR identifies methoxy (-OCH₃) protons as a singlet near δ 3.8–4.0 ppm, while aromatic protons appear as distinct splitting patterns due to substituent effects. ¹³C NMR confirms chlorine’s electron-withdrawing effects via deshielded carbons (e.g., C-4 at ~150 ppm) .

- X-ray Crystallography : Resolves molecular conformation and bond angles. For pyridine derivatives, intermolecular interactions (e.g., π-π stacking) and dihedral angles between substituents (e.g., methoxy vs. methyl groups) are critical for validating structural integrity .

- IR Spectroscopy : C-Cl stretches (550–650 cm⁻¹) and C-O-C vibrations (1200–1250 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in palladium-catalyzed cross-coupling reactions, and what computational approaches validate these interactions?

- Methodological Answer : The electron-donating methoxy group activates the pyridine ring toward electrophilic substitution but introduces steric hindrance at the ortho position. Density Functional Theory (DFT) calculations predict regioselectivity in Suzuki-Miyaura couplings by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution. For example, the C-4 chlorine atom enhances electrophilicity at C-6, favoring coupling at this position . Experimental validation involves kinetic studies with varying ligands (e.g., Pd(PPh₃)₄ vs. XPhos) and monitoring by LC-MS.

Q. What experimental strategies address discrepancies in reported reaction yields for derivatives of this compound?

- Methodological Answer : Contradictions often arise from differences in solvent polarity, catalyst loading, or moisture sensitivity. Systematic reproducibility studies should:

- Compare anhydrous vs. wet conditions (e.g., using molecular sieves).

- Optimize stoichiometry (e.g., 1.2 equiv. of coupling partners to account for side reactions).

- Employ high-throughput screening to identify ideal bases (e.g., K₂CO₃ vs. Cs₂CO₃) .

- Analyze byproducts via GC-MS to trace yield losses.

Q. How can computational modeling predict the biological activity of this compound derivatives, and what docking studies support these predictions?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinity to target enzymes (e.g., kinases or phosphodiesterases). For pyridine-based inhibitors, pharmacophore mapping identifies critical interactions:

- Chlorine’s hydrophobic interactions with enzyme pockets.

- Methoxy group’s hydrogen bonding with active-site residues.

MD simulations (NAMD/GROMACS) assess stability over 100-ns trajectories, with RMSD/RMSF metrics validating pose retention .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound during large-scale synthesis?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Glove boxes for air-sensitive steps, nitrile gloves, and FFP3 masks to prevent inhalation of toxic vapors .

- Waste Management : Segregate halogenated waste (C-Cl byproducts) and neutralize acidic residues before disposal via licensed facilities .

- Spill Response : Absorb with vermiculite, avoid aqueous rinses to prevent contamination. Monitor air quality with PID detectors for chlorinated volatiles .

Propriétés

IUPAC Name |

4-chloro-2-methoxy-5-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-4-9-7(10-2)3-6(5)8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPHODMQQURMEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.